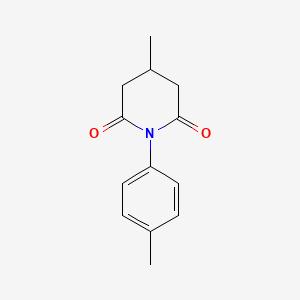![molecular formula C23H23N3O2 B2554668 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 882079-52-9](/img/structure/B2554668.png)
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is a synthetic organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by its complex structure, which includes a naphthalene ring, a pyridine ring, and a piperazine moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthalene derivative: Starting with 4-methoxy-1-naphthol, it undergoes a series of reactions such as halogenation and subsequent substitution to introduce the desired functional groups.
Piperazine coupling: The intermediate naphthalene derivative is then coupled with 4-(2-pyridinyl)piperazine under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final condensation: The final step involves the condensation of the coupled product with an appropriate aldehyde or ketone to form the propenone moiety.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding quinone derivative.
Reduction: The propenone moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The naphthalene and pyridine rings can facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one
- 3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-buten-1-one
Uniqueness
3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxy group on the naphthalene ring and the propenone moiety are key features that differentiate it from other related compounds.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-11-9-18(19-6-2-3-7-20(19)21)10-12-23(27)26-16-14-25(15-17-26)22-8-4-5-13-24-22/h2-13H,14-17H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHNQFGKRLKKFA-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)



![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)
![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)
![2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2554598.png)
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)



